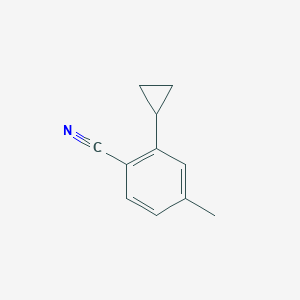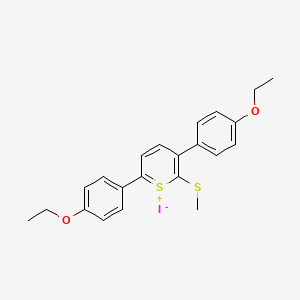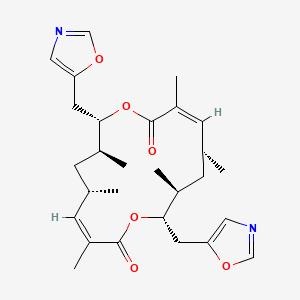
(3Z,5R,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conglobatin is a macrodiolide compound produced by certain strains of the bacterium Streptomyces. It is known for its unique structure, which includes a dimeric macrolide dilactone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Conglobatin is typically isolated from the fermentation broth of Streptomyces conglobatus. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound using organic solvents such as ethyl acetate .
Industrial Production Methods: Industrial production of conglobatin involves large-scale fermentation of Streptomyces conglobatus. The fermentation broth is subjected to solvent extraction, and the crude extract is purified using chromatographic techniques to obtain pure conglobatin .
Analyse Chemischer Reaktionen
Types of Reactions: Conglobatin undergoes various chemical reactions, including:
Oxidation: Conglobatin can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the lactone rings in conglobatin.
Substitution: Substitution reactions can introduce different functional groups into the conglobatin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various oxazole derivatives and modified lactone rings .
Wissenschaftliche Forschungsanwendungen
Conglobatin has several scientific research applications, including:
Chemistry: Conglobatin is used as a model compound for studying macrodiolide synthesis and reactions.
Biology: It is used to study the biological activity of macrodiolides and their interactions with cellular targets.
Medicine: Conglobatin has shown potential as an anticancer agent due to its ability to inhibit the heat shock protein 90 (Hsp90) and disrupt the Hsp90-Cdc37 complex formation. .
Wirkmechanismus
Conglobatin exerts its effects by inhibiting the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that assists in the proper folding and stabilization of various client proteins, including many oncogenic proteins. Conglobatin binds to the N-terminal domain of Hsp90, preventing its interaction with the co-chaperone Cdc37. This disruption leads to the degradation of client proteins and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Conglobatin is unique among macrodiolides due to its specific structure and potent cytotoxic activity. Similar compounds include:
Vermiculin: A mold metabolite with a similar dimeric macrolide dilactone structure.
Pyrenophorin: Another mold metabolite with a similar structure.
Elaiophylin: A macrodiolide produced by Streptomyces species with similar cytotoxic properties
Eigenschaften
Molekularformel |
C28H38N2O6 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(3Z,5S,7S,8S,11Z,13R,15S,16S)-3,5,7,11,13,15-hexamethyl-8,16-bis(1,3-oxazol-5-ylmethyl)-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione |
InChI |
InChI=1S/C28H38N2O6/c1-17-7-19(3)25(11-23-13-29-15-33-23)35-28(32)22(6)10-18(2)8-20(4)26(12-24-14-30-16-34-24)36-27(31)21(5)9-17/h9-10,13-20,25-26H,7-8,11-12H2,1-6H3/b21-9-,22-10-/t17-,18+,19-,20-,25-,26-/m0/s1 |
InChI-Schlüssel |
LAJRJVDLKYGLOO-VMFSISJWSA-N |
Isomerische SMILES |
C[C@H]1/C=C(\C(=O)O[C@H]([C@H](C[C@@H](/C=C(\C(=O)O[C@H]([C@H](C1)C)CC2=CN=CO2)/C)C)C)CC3=CN=CO3)/C |
Kanonische SMILES |
CC1CC(C(OC(=O)C(=CC(CC(C(OC(=O)C(=C1)C)CC2=CN=CO2)C)C)C)CC3=CN=CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713881.png)

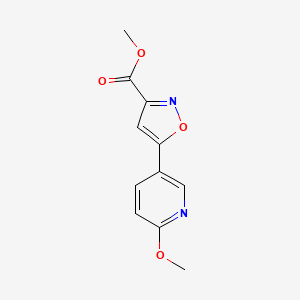
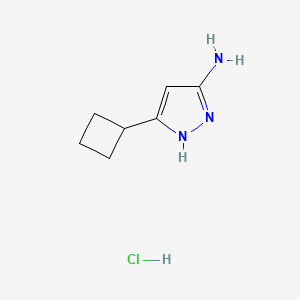
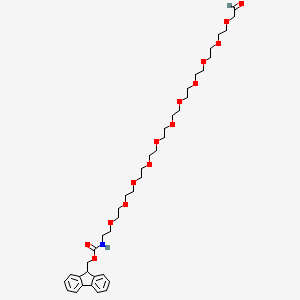
![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)

![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)
